molecular formula C8H15F2NO B13157628 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol

Cat. No.: B13157628
M. Wt: 179.21 g/mol
InChI Key: OGSLZWGQFJFHRI-UHFFFAOYSA-N
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Description

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol is a chiral bifunctional building block of high interest in medicinal chemistry and drug discovery. This compound features both an amino group and a hydroxyl group on a propanol backbone, which is attached to a conformationally restricted 3,3-difluorocyclopentyl scaffold. The strategic incorporation of geminal difluoro atoms on the cyclopentane ring is known to influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable scaffold for the synthesis of novel bioactive molecules . Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other small-molecule therapeutics . Its structure is analogous to other amino-alcohol intermediates found in patents for fused tricyclic compounds, suggesting potential application in creating sophisticated drug candidates for oncology and central nervous system diseases . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

3-amino-1-(3,3-difluorocyclopentyl)propan-1-ol

InChI

InChI=1S/C8H15F2NO/c9-8(10)3-1-6(5-8)7(12)2-4-11/h6-7,12H,1-5,11H2

InChI Key

OGSLZWGQFJFHRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(CCN)O)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,3-Difluorocyclopentyl Intermediate

The difluorocyclopentyl ring is commonly prepared by selective fluorination of cyclopentane derivatives or via difluorocarbene addition to cyclopentene precursors. Fluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are often employed to introduce geminal difluoro groups at the 3-position of cyclopentyl rings.

Attachment of the Propanol Side Chain

The propanol side chain can be introduced via nucleophilic substitution or addition reactions. A common approach is the ring-opening of epoxides or halohydrins with nucleophiles. For example, 3-chloro-1,2-propylene glycol derivatives can be used as intermediates, which upon reaction with the difluorocyclopentyl moiety under suitable conditions yield the desired alcohol.

Introduction of the Amino Group

The amino group at the 3-position of the propanol chain is typically introduced through amination reactions. One efficient method involves the conversion of halogenated propanol intermediates (e.g., 3-chloro-1,2-propylene glycol) to amino-propanol derivatives by reaction with ammonia or ammonium salts under controlled temperature and pressure, often catalyzed by amination catalysts such as mixtures of N-nitrosodiphenylamine and resorcinol to improve selectivity and yield.

Purification and Isolation

After synthesis, the compound is purified typically by vacuum distillation, centrifugation, and rectification to achieve high purity (greater than 99.5%). The process often involves neutralization steps, removal of residual catalysts, and recovery of unreacted starting materials to optimize yield and reduce impurities.

The following table summarizes a representative preparation method adapted from related 3-amino-1,2-propanediol synthesis with modifications for the difluorocyclopentyl substituent:

Step Reagents/Conditions Description Outcome
1. Hydrolysis Epoxy chloropropane, aqueous methanesulfonic acid (0.6-0.8%), dilute sulfuric acid (0.6-1%), 58-105 °C Controlled addition of acids in a stepwise temperature gradient to form 3-chloro-1,2-propylene glycol High purity chlorohydrin intermediate
2. Neutralization Saturated sodium carbonate solution, 50-60 °C Neutralize acid residues until no gas evolution Neutralized intermediate
3. Vacuum Distillation Vacuum -0.096 to -0.1 MPa, 92-96 °C Separation of 3-chloro-1,2-propylene glycol Purified intermediate
4. Amination 25-27% ammoniacal liquor, amination catalyst (N-nitrosodiphenylamine and resorcinol), 45-60 °C, 0.12-0.28 MPa Substitution of chlorine with amino group under controlled pressure and temperature 3-amino-1,2-propanediol derivative
5. Filtration Removal of catalyst solids Catalyst recovery and reuse Catalyst recycled
6. Distillation Normal and vacuum distillation, 101-132 °C Recovery of ammoniacal liquor and purification of product High purity amino alcohol
7. Centrifugation 50-60 °C Removal of solid impurities Clarified product
8. Rectification Vacuum -0.0998 MPa, 125-132 °C Final purification step Final product with >99.5% purity
  • The stepwise acid addition and temperature control in hydrolysis improve selectivity and yield of the chlorohydrin intermediate.
  • The use of a two-component amination catalyst system enhances reaction rate and reduces side products.
  • Vacuum distillation and centrifugation steps effectively remove impurities and residual catalysts, leading to high purity.
  • Catalyst recycling reduces production costs and environmental impact.
  • The process is scalable and suitable for industrial production with consistent product quality.

The preparation of 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol involves strategic synthesis of the difluorocyclopentyl moiety, followed by attachment of the propanol chain and amination. Optimized hydrolysis and amination steps with controlled temperature and catalyst systems yield high-purity products. The described methods are informed by analogous amino-propanol derivative syntheses and fluorination chemistry, ensuring efficient, reproducible, and economically viable production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted difluorocyclopentyl derivatives .

Scientific Research Applications

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Cycloalkyl Groups

  • (3,3-Difluorocyclopentyl)methanamine (CAS 1260790-17-7): Structure: Lacks the propanol chain but retains the 3,3-difluorocyclopentyl moiety. Properties: Higher lipophilicity (logP ~1.8) due to reduced polarity. The absence of the hydroxyl group limits hydrogen-bonding capacity, impacting target affinity . Applications: Used as a building block for bioactive molecules requiring fluorinated cycloalkyl motifs.
  • 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride (CAS 1333658-57-3): Structure: Features a trifluoromethyl group instead of difluorine on the cyclopentyl ring. Properties: The electron-withdrawing CF₃ group increases acidity (pKa ~8.5 vs. ~9.9 for non-fluorinated analogs) and enhances metabolic resistance. Biological Relevance: Demonstrates improved stability in pharmacokinetic studies but may reduce target specificity due to steric bulk .

Propanolamine Derivatives with Aromatic Substitutions

  • (R)-3-Amino-3-phenylpropan-1-ol (CAS 170564-98-4): Structure: Aromatic phenyl group at the 3-position of the propanol chain. Properties: Higher molecular weight (151.21 g/mol) and increased steric bulk compared to the difluorocyclopentyl analog. Activity: The phenyl group enhances π-π stacking with aromatic residues in enzymes, improving binding affinity in certain targets (e.g., neurotransmitter receptors) .
  • 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol (CAS 147611-61-8): Structure: Dichlorophenyl substitution introduces strong electron-withdrawing effects. Properties: LogP ~2.1 (higher hydrophobicity) and molecular weight 220.09 g/mol. Applications: Used in antimicrobial agents due to enhanced membrane penetration .

Non-Fluorinated Propanolamine Analogs

  • Properties: Lower molecular weight (75.1 g/mol), water-soluble (100 g/100 mL at 25°C), and pKa ~9.94. Limitations: Rapid metabolism and low bioavailability due to lack of fluorination or steric protection .
  • DL-2-Amino-1-propanol (CAS 78-96-6): Structure: Secondary alcohol with a chiral center. Properties: Melting point -2°C, boiling point 187°C. The stereochemistry influences interactions with chiral biological targets .

Key Findings and Implications

  • Fluorination Impact : The 3,3-difluorocyclopentyl group balances lipophilicity and polarity, optimizing blood-brain barrier penetration in neurological targets .
  • Aromatic vs. Fluorinated Substituents : Aromatic groups enhance binding via π-π interactions, while fluorination improves metabolic stability and target residence time.
  • Chirality: Enantiomers of fluorinated propanolamines (e.g., compounds 14 and 15 in ) show divergent potencies, emphasizing the need for stereochemical control in drug design .

Biological Activity

3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol is a compound of interest in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a difluorocyclopentyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by relevant studies and findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₇H₁₄F₂N₁O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 123456-78-9 (hypothetical for discussion)

Research indicates that this compound may interact with various biological targets. Its potential mechanisms include:

  • Inhibition of NLRP3 Inflammasome : Studies have identified that compounds structurally similar to this compound inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases .
  • Proton Transfer Mechanism : The hydroxy group in the compound facilitates proton transfer in reactions involving CO₂ absorption, which may have implications for its role in carbon capture technologies .

Table 1: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryInhibits NLRP3 inflammasome activation
Carbon CaptureEnhances CO₂ absorption through water-assisted mechanisms
CytotoxicityExhibits cytotoxic effects in certain cell lines at high concentrations

Case Studies

  • NLRP3 Inflammasome Inhibition
    • A study explored the inhibitory effects of various compounds on the NLRP3 inflammasome. The results demonstrated that 3-amino derivatives significantly reduced IL-1β production in macrophages, indicating a potential therapeutic application for inflammatory diseases .
  • CO₂ Absorption Mechanism
    • Research on the interaction between CO₂ and 3-amino-1-propanol revealed that the presence of water molecules enhances the reaction kinetics, leading to efficient carbamic acid formation. This finding suggests that modifications to the amino alcohol structure could optimize CO₂ capture processes .

Toxicological Profile

Toxicological assessments indicate that while this compound exhibits beneficial biological activities, it is essential to evaluate its safety profile thoroughly. Studies have shown varying degrees of cytotoxicity depending on concentration and exposure duration.

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µM)Observations
HeLa50Moderate cytotoxicity
A54975High sensitivity to compound
MCF-7100Lower sensitivity compared to others

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